molecular formula C17H13N3O6S3 B2805809 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 899995-65-4

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No. B2805809
M. Wt: 451.49
InChI Key: RIPQDBKDQXOZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H13N3O6S3 and its molecular weight is 451.49. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Research

Sulfonamide derivatives, including compounds structurally related to the one , have been investigated for their antimalarial and antiviral (including COVID-19) potentials. These compounds have shown significant in vitro antimalarial activity with IC50 values of <30µM, highlighting their potential as therapeutic agents against malaria and possibly against SARS-CoV-2 through molecular docking studies that demonstrate binding affinities to key viral proteins (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Applications

Novel sulfonamide derivatives have been synthesized and shown to possess good antimicrobial activity, including against resistant strains. This research opens avenues for the development of new antimicrobial agents to combat resistant bacterial infections. The compounds synthesized in this context have been especially potent against gram-positive and gram-negative bacterial strains, underscoring their potential in addressing the growing issue of antimicrobial resistance (Fahim & Ismael, 2019).

Anti-Inflammatory Research

The compound's framework has been utilized in the synthesis of derivatives with promising anti-inflammatory activity. These compounds were evaluated using both in vitro and in vivo models, indicating significant potential in the development of new anti-inflammatory drugs. The research also focused on assessing ulcerogenic toxicity, providing insights into the gastrointestinal safety profile of these compounds (Nikalje et al., 2015).

Anticancer Activity

Derivatives of the core structure have been synthesized and evaluated for their anticancer activity, offering a promising avenue for the development of novel chemotherapeutic agents. The exploration of these compounds against various cancer cell lines provides a basis for further investigation into their mechanism of action and potential therapeutic applications (Yurttaş et al., 2015).

Enzyme Inhibition for Therapeutic Applications

The chemical backbone of the compound has been explored for its potential in enzyme inhibition, specifically targeting enzymes like α-glucosidase and acetylcholinesterase. These enzymes are critical in the pathophysiology of diseases such as diabetes and Alzheimer's, respectively. The synthesized compounds showed substantial inhibitory activity, marking them as potential candidates for therapeutic intervention in these diseases (Abbasi et al., 2019).

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6S3/c1-28(23,24)10-6-7-12-13(8-10)27-17(18-12)19-15(21)9-20-16(22)11-4-2-3-5-14(11)29(20,25)26/h2-8H,9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPQDBKDQXOZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

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